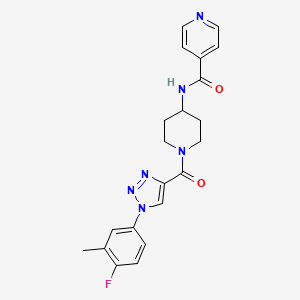
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such compounds often involves the formation of the triazole ring via a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition. The piperidine ring can be formed via a variety of methods, including the cyclization of amines .Chemical Reactions Analysis
The reactivity of such compounds would largely depend on the functional groups present. The triazole ring is generally stable and unreactive, while the piperidine ring can undergo reactions at the nitrogen atom, such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Factors such as the presence of polar groups, the overall charge, and the stereochemistry can all affect properties such as solubility, melting point, and stability .科学的研究の応用
Synthesis and Structural Characterization
A variety of 1,2,3-triazole derivatives inspired by the known SRPKs inhibitor SRPIN340 were synthesized and characterized for their potential application in treating human glioblastoma. The compounds were obtained through a five-step synthetic route, with the crucial step being a copper-catalyzed cycloaddition reaction. Spectroscopic and spectrometric techniques were utilized for characterization, highlighting the compound's application in medicinal chemistry and drug discovery (Sousa et al., 2021).
Antimicrobial and Antitumor Activity
The synthesized triazole derivatives have shown significant activity against various microorganisms, indicating their potential as antimicrobial agents. This includes their efficacy against gram-positive and gram-negative bacteria, as well as fungi, showcasing the chemical's broad-spectrum antimicrobial properties (Mishra et al., 2010). Additionally, the derivatives of 1,2,4-triazoles have been evaluated for their anticancer activity against tumor-induced in mice, indicating their potential in anticancer drug development (Arul & Smith, 2016).
Inhibition of Human Carbonic Anhydrase Isozymes
A new series of benzenesulfonamides incorporating various moieties were investigated as inhibitors of several human carbonic anhydrases, an enzyme involved in many physiological and pathological processes. These compounds exhibited low nanomolar activity, especially against isoforms relevant to tumor growth, such as hCA IX and XII, highlighting their potential in designing inhibitors for therapeutic applications (Alafeefy et al., 2015).
Neuroleptic Agents Development
The compound's structural motifs serve as a key intermediate in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol. These agents contain a 4,4-bis(p-fluorophenyl)butyl group, indicating the compound's importance in the development of pharmaceuticals for treating psychiatric disorders (Botteghi et al., 2001).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O2/c1-14-12-17(2-3-18(14)22)28-13-19(25-26-28)21(30)27-10-6-16(7-11-27)24-20(29)15-4-8-23-9-5-15/h2-5,8-9,12-13,16H,6-7,10-11H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHSRSIRIJYZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(5E)-5-[3-[4-(2-carboxyanilino)-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B2915959.png)
![4-(2,3-Dihydro-1-benzofuran-5-yl)-3-(4-fluorophenoxy)-1-[(3,4,5-trimethoxyphenyl)methyl]azetidin-2-one](/img/structure/B2915961.png)
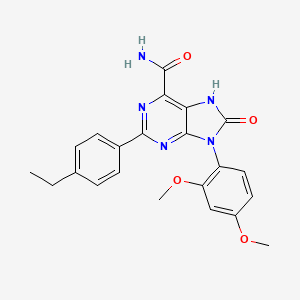
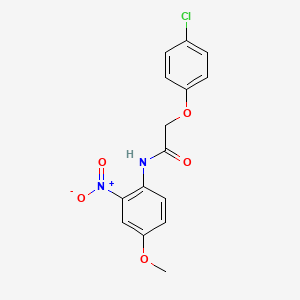

![2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2915969.png)
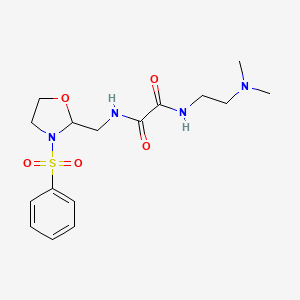
![N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2915971.png)
![N-[2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2915972.png)
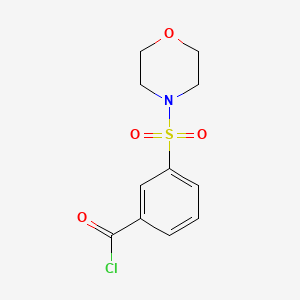
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cyclohexyloxamide](/img/structure/B2915976.png)
![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2915977.png)
![(2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2915979.png)
![5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide](/img/structure/B2915981.png)